{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine
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Overview
Description
{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is a chemical compound with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . This compound is characterized by the presence of a chlorophenoxy group and a propoxyphenyl group linked to a methanamine moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine typically involves the reaction of 4-chlorophenol with 3-chloropropanol to form 4-(3-chloropropoxy)chlorobenzene. This intermediate is then reacted with 4-hydroxybenzylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- {4-[3-(4-bromophenoxy)propoxy]phenyl}methanamine
- {4-[3-(4-fluorophenoxy)propoxy]phenyl}methanamine
- {4-[3-(4-methylphenoxy)propoxy]phenyl}methanamine
Uniqueness
{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
[4-[3-(4-chlorophenoxy)propoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-14-4-8-16(9-5-14)20-11-1-10-19-15-6-2-13(12-18)3-7-15/h2-9H,1,10-12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMCAHFXXVFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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